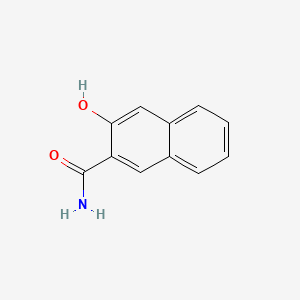

3-Hydroxy-2-naphthamide

Description

Properties

IUPAC Name |

3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,13H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTNTGFZYSCPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063123 | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3665-51-8 | |

| Record name | 3-Hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3665-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-naphthalenecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003665518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-naphthamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxynaphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-NAPHTHALENECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7M9NQ16EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxy-2-naphthamide and its Anilide Derivative, Naphthol AS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-hydroxy-2-naphthamide and its more commercially significant derivative, 3-hydroxy-2-naphthanilide, commonly known as Naphthol AS. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Introduction and Clarification of Terms

It is crucial to distinguish between two related but distinct compounds that are often referred to by similar names:

-

This compound : A simpler molecule with the chemical formula C₁₁H₉NO₂.[1][2]

-

3-Hydroxy-2-naphthanilide (Naphthol AS) : A more complex derivative with the chemical formula C₁₇H₁₃NO₂.[3][4][5] This compound is also known by a variety of synonyms, including 2-Hydroxy-3-naphthoic acid anilide, N-Phenyl-3-hydroxy-2-naphthamide, and Azoic Coupling Component 2.[3][4]

This guide will focus primarily on 3-Hydroxy-2-naphthanilide (Naphthol AS) due to its extensive use and available data, with a dedicated section outlining the properties of the simpler this compound.

3-Hydroxy-2-naphthanilide (Naphthol AS)

Naphthol AS is a key organic compound widely utilized as a coupling agent in the synthesis of azo dyes and pigments.[6][7] Its unique chemical structure allows it to react with diazonium salts to form vibrant and stable colorants.

Chemical Structure and Properties

The structure of Naphthol AS consists of a naphthalene ring system substituted with a hydroxyl (-OH) group and an anilide functional group.[3] The presence of the hydroxyl group and the amide linkage are critical to its reactivity and physical properties.

Table 1: Physicochemical Properties of Naphthol AS

| Property | Value | Source(s) |

| CAS Number | 92-77-3 | [3][6] |

| Molecular Formula | C₁₇H₁₃NO₂ | [3][4][5] |

| Molecular Weight | 263.29 g/mol | [3][8] |

| Appearance | Beige to light yellow or orange powder/crystal | [4][6] |

| Melting Point | 246-248 °C | [5][6] |

| Solubility | Insoluble in water; sparingly soluble in ethanol. Soluble in hot xylene or acetic acid. | [3][6] |

| pKa | 9.70 (at 25°C) | [6] |

Synthesis of Naphthol AS

The primary synthesis route for Naphthol AS involves the condensation reaction between 3-Hydroxy-2-naphthoic acid and aniline.[6][7] This reaction forms the amide bond that characterizes the anilide structure.

Caption: Basic structural representation of this compound.

Applications

The applications for this compound are primarily in organic and chemical synthesis, where it serves as an intermediate. [9]It is also used in the synthesis of dyes, fluorescent pigments, and synthetic textile materials. [9]There is also research into its derivatives for potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. [10]

Conclusion

Both 3-Hydroxy-2-naphthanilide (Naphthol AS) and this compound are valuable compounds in the chemical industry. Naphthol AS is a cornerstone in the production of azo dyes, with well-established properties and applications. This compound, while less common, is a key intermediate in the synthesis of various organic materials and shows promise in the development of new biologically active molecules. For researchers and developers, a clear understanding of the specific compound and its properties is essential for successful application and innovation.

References

-

3-Hydroxy-2-naphthalenecarboxamide | C11H9NO2 | CID 19317 - PubChem. [Link]

-

3-HYDROXY-2-NAPHTHOIC ACID - Loba Chemie. [Link]

-

3-Hydroxy-N-1-naphthyl-2-naphthamide - SpectraBase. [Link]

-

This compound (C11H9NO2) - PubChemLite. [Link]

-

3-Hydroxy-N-(naphthalen-2-yl)-2-naphthamide. [Link]

-

Synthesis, Biological Evaluation and in Silico Studies of 3‐Hydroxy‐N‐(2‐(substituted phenyl)‐4‐oxothiazolidin‐3‐yl)‐2‐napthamide Derivatives - ResearchGate. [Link]

-

3-Hydroxy-2-naphtho-o-phenetidide | C19H17NO3 | CID 66716 - PubChem. [Link]

-

Spectral Information - PubChem - NIH. [Link]

-

C.I. 37505 | C17H13NO2 | CID 66719 - PubChem - NIH. [Link]

-

3-Hydroxy-2-naphthoic acid CAS: 92-70-6 - OECD Existing Chemicals Database. [Link]

-

Spectral analysis (FT-IR, FT-Raman, UV and NMR), molecular docking, ADMET properties and computational studies: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde - OUCI. [Link]

Sources

- 1. 3-Hydroxy-2-naphthalenecarboxamide | C11H9NO2 | CID 19317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. CAS 92-77-3: 2-Hydroxy-3-naphthoic acid anilide [cymitquimica.com]

- 4. 3-Hydroxy-2-naphthanilide | CymitQuimica [cymitquimica.com]

- 5. Naphthol As | 92-77-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. Naphthol AS CAS#: 92-77-3 [m.chemicalbook.com]

- 7. Naphthol AS | 92-77-3 [chemicalbook.com]

- 8. C.I. 37505 | C17H13NO2 | CID 66719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 3665-51-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2-naphthamide from 3-hydroxy-2-naphthoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthesis of 3-hydroxy-2-naphthamide, a crucial intermediate in the production of high-performance azo pigments and dyes.[1][2][3][4] The primary focus is on the robust and widely utilized synthetic route proceeding from 3-hydroxy-2-naphthoic acid via an acyl chloride intermediate. This document elucidates the underlying reaction mechanisms, offers a detailed, field-proven experimental protocol, and discusses critical aspects of process optimization, safety, and product characterization. Authored for researchers, chemists, and process development professionals, this guide synthesizes theoretical principles with practical, actionable insights to ensure a successful and efficient synthesis.

Introduction and Strategic Overview

This compound and its derivatives are foundational building blocks in the colorant industry.[3] Their utility stems from the presence of a reactive naphthol moiety, which is ideal for azo coupling reactions to produce vibrant and stable pigments.[2] The parent compound, 3-hydroxy-2-naphthoic acid, is an accessible starting material prepared through the Kolbe–Schmitt reaction of 2-naphthol.[2]

The conversion of 3-hydroxy-2-naphthoic acid to this compound is a classic amidation reaction. However, the synthesis is not trivial. The primary challenge lies in selectively activating the carboxylic acid group for reaction with an amine (in this case, ammonia or an ammonia source) without interference from the phenolic hydroxyl group. Direct amidation of a carboxylic acid requires harsh conditions and is often inefficient. Therefore, a more strategic approach involving the activation of the carboxylic acid is necessary. The most common and industrially proven method involves converting the carboxylic acid into a highly reactive acyl chloride, which then readily undergoes nucleophilic attack by an amine.

This guide will focus principally on the acyl chloride pathway using thionyl chloride (SOCl₂), a reliable and effective reagent for this transformation.[1]

Reaction Mechanism and Causality

The synthesis is a two-stage process: (1) formation of the acyl chloride intermediate, 3-hydroxy-2-naphthoyl chloride, and (2) the subsequent amidation to yield the final product.

Stage 1: Acyl Chloride Formation

The carboxylic acid is converted to a highly electrophilic acyl chloride using thionyl chloride.

Mechanism:

-

The lone pair on the hydroxyl of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is expelled and subsequently acts as a nucleophile, attacking the carbonyl carbon.

-

This sequence results in the formation of an unstable intermediate which collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, to yield the desired acyl chloride.

A catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) or pyridine is often added to accelerate the reaction.[1] The catalyst reacts with thionyl chloride to form a Vilsmeier-type intermediate, which is a more potent acylating agent than thionyl chloride itself, thereby increasing the rate of conversion.

Stage 2: Amidation

The generated 3-hydroxy-2-naphthoyl chloride is then reacted with an amine source. In the context of producing the unsubstituted amide, this would be ammonia or an ammonium salt. For N-substituted amides, a primary or secondary amine is used.

Mechanism:

-

The nitrogen atom of the amine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the acyl chloride.

-

The tetrahedral intermediate formed then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

A final deprotonation step, typically facilitated by a base (like sodium carbonate or excess amine), neutralizes the resulting ammonium species to yield the stable amide product.[1]

Caption: High-level overview of the two-stage synthesis pathway.

Detailed Experimental Protocol: The Acyl Chloride Route

This protocol is adapted from established industrial processes and provides a robust framework for laboratory-scale synthesis.[1] It describes the synthesis of a substituted naphthamide, but the core principles are directly applicable to the unsubstituted parent compound by using an appropriate ammonia source.

Reagent and Equipment Data

| Reagent | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Hazards |

| 3-Hydroxy-2-naphthoic Acid | 188.18 | Decomposes | Skin/eye irritant[5][6] |

| Thionyl Chloride (SOCl₂) | 118.97 | 79 | Toxic, corrosive, reacts violently with water |

| Toluene or Xylene | 92.14 / 106.16 | 111 / ~140 | Flammable, irritant |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 851 (decomposes) | Irritant |

| N,N-Dimethylformamide (DMF) | 73.09 | 153 | Reproductive toxin, irritant |

Step-by-Step Methodology

Caption: Step-by-step experimental workflow for the synthesis.

Stage 1: Preparation of 3-Hydroxy-2-naphthoyl Chloride Solution [1]

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes).

-

Charging Reagents: To the flask, add 3-hydroxy-2-naphthoic acid (1.0 eq), an inert solvent such as toluene or chlorobenzene (approx. 6 mL per gram of acid), and a catalytic amount of N,N-dimethylformamide (e.g., 1-2 drops).

-

Addition of Thionyl Chloride: Begin stirring and gently warm the mixture to approximately 40°C. Add thionyl chloride (1.1-1.2 eq) dropwise from the addition funnel at a rate that maintains a controllable reaction and gas evolution.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 40-50°C for 1.5 to 2 hours. The reaction is typically complete when the evolution of gas ceases.

-

Removal of Excess Reagent: For a cleaner subsequent reaction, excess thionyl chloride can be distilled off under reduced pressure.[1] The resulting solution of 3-hydroxy-2-naphthoyl chloride is used directly in the next step.

Stage 2: Amidation to form this compound [1]

-

Amine Preparation: In a separate reactor, prepare a suspension of the desired amine (e.g., for a substituted amide, use 1.0 eq of the amine) and an acid scavenger like sodium carbonate (1.1 eq) in a suitable solvent (e.g., N-methylpyrrolidone).

-

Condensation Reaction: Cool the amine suspension to room temperature (25-28°C). Slowly meter in the previously prepared 3-hydroxy-2-naphthoyl chloride solution over several hours (a slow addition is critical to control the exotherm and ensure high purity).

-

Stirring: Once the addition is complete, allow the mixture to stir for an additional 30-60 minutes at room temperature to ensure the reaction goes to completion.

-

Isolation: Filter the precipitated product using a Büchner funnel.

-

Washing and Purification: Wash the filter cake thoroughly with the reaction solvent (e.g., xylene) to remove unreacted starting materials and byproducts. Subsequently, wash the cake with water to remove inorganic salts like sodium carbonate and sodium chloride.

-

Drying: Dry the purified solid product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Alternative Methodologies: Direct Coupling Agents

While the acyl chloride route is dominant, modern organic synthesis offers alternative, milder methods for amide bond formation that avoid the use of thionyl chloride. These methods rely on "coupling agents" that activate the carboxylic acid in situ.

-

Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[7] While effective, byproducts (dicyclohexylurea for DCC) can complicate purification.[8]

-

Phosphonium Salts (e.g., BOP, PyBOP, PyAOP): These reagents are highly efficient and generate water-soluble byproducts, simplifying workup.[7] They are particularly useful for sterically hindered substrates.[8]

-

Aminium/Uronium Salts (e.g., HBTU, HATU): Similar to phosphonium salts, these reagents are very fast and effective, minimizing side reactions and racemization in chiral systems.[7][8]

While these reagents are staples in peptide synthesis and medicinal chemistry, their application to this specific bulk-scale synthesis may be less economical than the thionyl chloride method. However, for high-value, small-scale applications or for substrates sensitive to the harsh conditions of acyl chloride formation, they represent a powerful alternative.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): The most effective method for determining purity and quantifying residual starting materials or byproducts.[1]

-

Melting Point: A sharp melting point close to the literature value (256-258 °C for some derivatives) is a good indicator of purity.[9]

-

Spectroscopy (NMR, IR): Provides structural confirmation.

-

¹H NMR will show characteristic aromatic proton signals and distinct peaks for the amide (-CONH₂) and hydroxyl (-OH) protons.

-

FTIR will show characteristic absorptions for the N-H stretch, O-H stretch, and the amide C=O stretch.

-

Safety and Handling Protocols

A rigorous adherence to safety protocols is mandatory due to the hazardous nature of the reagents involved.

-

3-Hydroxy-2-naphthoic Acid: Causes skin and serious eye irritation.[5][6] Avoid breathing dust.[5][10]

-

Thionyl Chloride: Extremely hazardous. It is toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water, releasing toxic HCl and SO₂ gas. All operations must be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat must be worn.[11]

-

Handling: Ensure all glassware is scrupulously dry before use with thionyl chloride. Use a closed system where possible to avoid exposure to vapors.[6]

-

Waste Disposal: Quench excess thionyl chloride carefully by slowly adding it to a stirred, cooled basic solution. All chemical waste must be disposed of in accordance with local and institutional regulations.

Conclusion

The synthesis of this compound from 3-hydroxy-2-naphthoic acid is a well-established and critical transformation for the colorants industry. The route via an acyl chloride intermediate, generated using thionyl chloride, remains the most industrially viable and robust method. Success hinges on the careful control of reaction conditions, particularly temperature and addition rates, as well as a strict adherence to safety protocols due to the hazardous reagents employed. By understanding the underlying chemical principles and following the detailed protocols outlined in this guide, researchers and development professionals can reliably and efficiently produce high-purity this compound for downstream applications.

References

- Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments. (n.d.). Google Patents.

-

3-HYDROXY-2-NAPHTHOIC ACID Safety Data Sheet. (2022). Loba Chemie. Retrieved from [Link]

-

3-Hydroxy-2-naphthoic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. (2023). RSC Publishing. Retrieved from [Link]

- Method of producing 2-naphthamide derivative, and compounds for producing the same. (n.d.). Google Patents.

-

3-amino-2-naphthoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

-

SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. (2023). Ukrainian Chemistry Journal. Retrieved from [Link]

- 3-hydroxyl-2-naphthoic acid (1,n-alkylene glycol) diester coupling agent and synthetic method thereof. (n.d.). Google Patents.

-

Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022). ResearchGate. Retrieved from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

-

Choosing amide coupling agent. (2023). Reddit. Retrieved from [Link]

-

This compound (C11H9NO2). (n.d.). PubChemLite. Retrieved from [Link]

-

3-Hydroxy-2-naphthoic acid CAS: 92-70-6. (2004). OECD Existing Chemicals Database. Retrieved from [Link]

-

3-Hydroxy-2-naphthalenecarboxamide. (n.d.). PubChem. Retrieved from [Link]

-

3-Hydroxy-2-naphthoic acid. (n.d.). PubChem. Retrieved from [Link]

-

How to Make Amides: Mechanism. (2014, March 26). YouTube. Retrieved from [Link]

Sources

- 1. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]

- 2. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | 3665-51-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. lobachemie.com [lobachemie.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. hepatochem.com [hepatochem.com]

- 8. peptide.com [peptide.com]

- 9. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]

- 10. echemi.com [echemi.com]

- 11. cleanchemlab.com [cleanchemlab.com]

The 3-(Trifluoromethyl)pyrazole Scaffold: A Technical Guide to its Properties and Applications in Drug Discovery and Development

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal and agrochemical research, the 3-(trifluoromethyl)pyrazole moiety has emerged as a "privileged scaffold"—a core structural framework that consistently imparts desirable physicochemical and biological properties to a wide range of molecules.[1] The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyrazole ring significantly enhances metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides an in-depth technical overview of the 3-(trifluoromethyl)pyrazole core, from its fundamental properties and synthesis to its transformative applications in the development of therapeutics and crop protection agents. For researchers, scientists, and drug development professionals, understanding the nuances of this versatile building block is paramount to unlocking its full potential in designing next-generation bioactive compounds.

Physicochemical Properties of the 3-(Trifluoromethyl)pyrazole Core

The parent compound, 3-(trifluoromethyl)-1H-pyrazole, is a white to pale yellow crystalline powder. The introduction of the trifluoromethyl group at the 3-position of the pyrazole ring dramatically influences its electronic and physical properties, which are key to its function in larger, more complex molecules.

| Property | Value | Reference |

| CAS Number | 20154-03-4 | [2] |

| Molecular Formula | C4H3F3N2 | [2] |

| Molecular Weight | 136.08 g/mol | [2] |

| Melting Point | 45-47 °C | [2][3] |

| Boiling Point | 70 °C at 2 mmHg | [2][3] |

| Density | 1.44 g/cm³ | [3] |

| Flash Point | 61.3 °C | [3] |

| Refractive Index | 1.444 | [3] |

| Vapor Pressure | 0.291 mmHg at 25 °C | [3] |

Synthetic Strategies for 3-(Trifluoromethyl)pyrazole Derivatives

The construction of the 3-(trifluoromethyl)pyrazole ring system can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and scale of the reaction.

Classical Condensation Reactions

A foundational method for synthesizing 3-(trifluoromethyl)pyrazoles involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine derivative.[1] This approach is highly versatile, allowing for the introduction of various substituents on the pyrazole ring and the exocyclic nitrogen atom.

Experimental Protocol: Synthesis of Celecoxib

This protocol outlines the synthesis of the selective COX-2 inhibitor, Celecoxib, which features a 1,5-diaryl-3-(trifluoromethyl)pyrazole core.[4]

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[4]

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[4]

-

Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[4]

[3+2] Cycloaddition Reactions

A powerful and regioselective method for the synthesis of 3-(trifluoromethyl)pyrazoles is the [3+2] cycloaddition of in situ generated trifluoroacetonitrile imines with various dipolarophiles, such as alkynes or enones.[1][5] This approach offers excellent control over the substitution pattern of the resulting pyrazole.

Experimental Protocol: Two-Step Synthesis of Polysubstituted 3-Trifluoromethylpyrazoles

This protocol describes a two-step synthesis involving a [3+2] cycloaddition followed by an oxidation/aromatization step.[5]

Step 1: [3+2] Cycloaddition

-

In a suitable reaction flask, dissolve the chalcone (enone) in a solvent such as dichloromethane.

-

Add an excess of the corresponding hydrazonoyl bromide and triethylamine as a base at room temperature.

-

Stir the reaction mixture until the starting materials are consumed, as monitored by TLC. The product of this step is a trans-configured 5-acylpyrazoline.

Step 2: Oxidative Aromatization

-

Dissolve the 5-acylpyrazoline from Step 1 in a solvent (e.g., DMSO for full substitution or hexane for deacylative aromatization).

-

Add a significant excess (e.g., 20 equivalents) of solid manganese dioxide (MnO2).

-

Stir the mixture, typically with heating, for an extended period (e.g., 48 hours).

-

Monitor the reaction for the formation of the aromatized pyrazole product.

-

Upon completion, filter off the MnO2 and purify the product using column chromatography.

Caption: Workflow for the two-step synthesis of 3-(trifluoromethyl)pyrazoles.

Applications in Medicinal Chemistry

The 3-(trifluoromethyl)pyrazole scaffold is a cornerstone in the design of numerous clinically significant drugs and drug candidates. Its ability to enhance pharmacological properties makes it a valuable component in various therapeutic areas.

Anti-inflammatory Agents: COX-2 Inhibitors

The most prominent example of a 3-(trifluoromethyl)pyrazole-containing drug is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[4] The trifluoromethyl group plays a crucial role in its selectivity and potency. The steric bulk of the -CF3 group is thought to contribute to the selective binding to the larger active site of the COX-2 isozyme compared to the more constricted active site of COX-1.[3] This selectivity minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs.[3]

Mechanism of Action: COX-2 Inhibition

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6] Selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1 in the gastric mucosa.[6]

Caption: Inhibition of the COX-2 pathway by 3-(trifluoromethyl)pyrazole derivatives.

Quantitative Data: COX Inhibition by Trifluoromethyl-Pyrazole-Carboxamide Derivatives [3]

| Compound | R Group | IC50 (µM) COX-1 | IC50 (µM) COX-2 | Selectivity Index (SI) |

| 3a | 4-tert-butyl | 6.62 ± 0.87 | 9.03 ± 0.66 | 0.73 |

| 3e | 4-methylthio | 6.67 ± 1.81 | 8.98 ± 1.85 | 0.74 |

Anticancer and Antimicrobial Activities

The versatility of the 3-(trifluoromethyl)pyrazole scaffold extends to oncology and infectious diseases. Derivatives have been synthesized that exhibit potent anticancer activity by targeting tubulin polymerization.[7] Furthermore, various N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated significant efficacy against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Applications in Agrochemicals

In the agrochemical sector, the 3-(trifluoromethyl)pyrazole core is integral to the development of highly effective insecticides, fungicides, and herbicides. The trifluoromethyl group enhances the lipophilicity of these compounds, improving their penetration through the waxy cuticles of insects and plants, and increases their metabolic stability, leading to longer-lasting efficacy.[5]

Insecticides: GABA Receptor Antagonists

Phenylpyrazole insecticides, such as fipronil, act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[8][9] The binding of these insecticides to the GABA receptor blocks the influx of chloride ions, leading to hyperexcitation of the central nervous system, paralysis, and death of the insect.[8] The selectivity of these insecticides for insect GABA receptors over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.[8]

Mechanism of Action: GABA Receptor Antagonism

The GABA-gated chloride channel is a ligand-gated ion channel that mediates inhibitory neurotransmission in insects. Phenylpyrazole insecticides bind within the ion channel pore, physically blocking the passage of chloride ions.

Caption: Mechanism of action of phenylpyrazole insecticides on the GABA receptor.

Fungicides and Herbicides

Derivatives of 3-(trifluoromethyl)pyrazole are also utilized as fungicides, where they can act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi. Additionally, certain compounds based on this scaffold have shown potent herbicidal activity against a range of problematic weeds.[3]

Conclusion and Future Perspectives

The 3-(trifluoromethyl)pyrazole scaffold has firmly established itself as a cornerstone of modern chemical biology and drug discovery. Its unique combination of physicochemical properties, conferred in large part by the trifluoromethyl group, has enabled the development of highly effective and selective therapeutic agents and agrochemicals. The synthetic versatility of the pyrazole ring continues to offer fertile ground for the exploration of novel chemical space. Future research will undoubtedly focus on the development of even more sophisticated and targeted molecules based on this remarkable scaffold, addressing unmet needs in medicine and agriculture. As our understanding of disease biology and pest resistance mechanisms deepens, the rational design of novel 3-(trifluoromethyl)pyrazole derivatives will continue to be a key strategy for innovation.

References

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 3-Hydroxy-2-naphthamide: A Technical Guide for Researchers

Foreword: Navigating the Solubility Landscape of a Versatile Moiety

In the realm of chemical research and pharmaceutical development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of its successful application. For 3-Hydroxy-2-naphthamide, a key intermediate in the synthesis of azo dyes and a molecule of growing interest in medicinal chemistry, a comprehensive grasp of its solubility in various organic solvents is paramount. This guide is conceived from a need within the scientific community for a centralized, in-depth resource on this topic. It moves beyond a simple recitation of data, offering instead a holistic understanding of the principles governing the solubility of this compound, practical methodologies for its determination, and a framework for its application in your research endeavors. As a Senior Application Scientist, my objective is to bridge the gap between theoretical knowledge and practical laboratory work, empowering you to make informed decisions in solvent selection and experimental design.

Unveiling the Molecular Architecture: The Key to Understanding Solubility

The solubility of any compound is fundamentally dictated by its molecular structure. This compound, with the chemical formula C₁₇H₁₃NO₂, possesses a unique combination of functional groups that govern its interactions with different solvents.

-

The Naphthalene Core: The large, bicyclic aromatic naphthalene ring system is inherently nonpolar and hydrophobic. This substantial nonpolar surface area favors interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

The Hydroxyl Group (-OH): The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. This group imparts a degree of polarity to the molecule and is the primary site for interactions with polar protic solvents like alcohols.

-

The Amide Group (-CONH-): The amide linkage is also polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This functional group contributes significantly to the molecule's ability to interact with a range of polar solvents.

The interplay between the large nonpolar naphthalene core and the polar hydroxyl and amide groups results in a molecule with a nuanced solubility profile, exhibiting an affinity for a variety of organic solvents while maintaining poor solubility in water. The general principle of "like dissolves like" is a useful starting point, but the specific balance of these competing structural features necessitates a more detailed investigation.

A Qualitative and Quantitative Overview of Solubility

| Solvent Class | Representative Solvents | Expected Solubility | Underlying Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The hydroxyl and amide groups of this compound can form strong hydrogen bonds with the hydroxyl groups of the alcohol solvents. |

| Polar Aprotic Solvents | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents allows for favorable dipole-dipole interactions with the polar functional groups of the solute. DMSO is a particularly strong solvent for a wide range of organic compounds. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with the polar groups of this compound, while also accommodating the nonpolar naphthalene core. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar aromatic rings of these solvents can interact favorably with the naphthalene core via π-π stacking, but they are less effective at solvating the polar hydroxyl and amide groups. |

| Nonpolar Aliphatic Solvents | Hexane, Heptane | Low | The large, nonpolar nature of these solvents makes them poor at solvating the polar functional groups of this compound, leading to low solubility. |

| Aqueous Solvents | Water | Very Low | The large, hydrophobic naphthalene core dominates the molecule's character, making it sparingly soluble in water despite the presence of hydrogen-bonding groups. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a robust and reliable method for the experimental determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and quantifying the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The process for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for the determination of this compound solubility.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). Visually confirm the presence of undissolved solid.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow it to stand for a short period to allow the solid to settle.

-

Centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any fine, undissolved particles.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.

-

Analyze the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the chosen solvent, expressing the result in appropriate units such as grams per liter (g/L) or moles per liter (mol/L).

-

Theoretical Framework and Predictive Models

The solubility of this compound can be further understood through the lens of thermodynamic principles and predictive models. The overall process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

The following diagram illustrates the key intermolecular forces at play:

Caption: Intermolecular interactions governing the solubility of this compound.

For a more quantitative prediction, computational models based on Hansen Solubility Parameters (HSP) or conductor-like screening models (COSMO-RS) can be employed. These models require specialized software and expertise but can provide valuable insights into the solubility of a compound in a wide range of solvents, aiding in solvent screening and process optimization.

Applications in Research and Drug Development

A thorough understanding of the solubility of this compound is critical for its effective use in various applications:

-

Synthesis and Purification: The choice of solvent is crucial for achieving optimal reaction rates and yields in the synthesis of derivatives of this compound. Furthermore, its differential solubility in various solvents is the basis for purification techniques such as recrystallization.

-

Formulation Development: In the pharmaceutical industry, where naphthol derivatives are explored for their therapeutic potential, solubility is a key determinant of a drug's bioavailability. Formulating a poorly water-soluble compound like this compound for oral or parenteral administration requires the use of co-solvents, surfactants, or other solubilization techniques, all of which are guided by its solubility profile in different excipients.

-

Analytical Method Development: The selection of an appropriate mobile phase in chromatographic techniques like HPLC is dependent on the solubility of the analyte. A good understanding of the solubility of this compound in common organic solvents is essential for developing robust and sensitive analytical methods.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, from the fundamental principles governing its behavior to a practical, step-by-step protocol for its experimental determination. While a lack of extensive published quantitative data necessitates an emphasis on experimental verification, the principles and methodologies outlined herein equip researchers, scientists, and drug development professionals with the necessary tools to confidently navigate the solubility landscape of this versatile molecule. As the applications of this compound and its derivatives continue to expand, a collective effort to generate and share quantitative solubility data will undoubtedly accelerate innovation and discovery in the chemical and pharmaceutical sciences.

References

-

Study.com. (n.d.). Naphthol Structure, Melting Point & Solubility. Retrieved from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Naphthol. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Naphthol. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Naphthol in Pharmaceutical Synthesis and Development. Retrieved from [Link]

-

ResearchGate. (2016, June 9). Naphthalene n B(a)P are not dissolving in DMSO as mention in the literature....kindly suggest the answer who so ever have worked on it?. Retrieved from [Link]

-

Kirsch Pharma. (2024, September 20). Understanding Naphthols: Applications, Importance, and the Need for Quality Suppliers. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-4'-methoxy-2-naphthanilide. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of naphthalene in methanol solutions. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-2-naphthalenecarboxamide. Retrieved from [Link]

-

NanoValid. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene with Methanol - IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Naphthol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-2-naphthoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Phenylazo)-2-naphthol. Retrieved from [Link]

-

OECD Existing Chemicals Database. (2004, November 23). 3-Hydroxy-2-naphthoic acid CAS: 92-70-6. Retrieved from [Link]

-

ACS Publications. (2023, September 12). Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-N,N-dimethyl-2-naphthamide. Retrieved from [Link]

-

Scribd. (n.d.). Solubility in DMSO. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-2-naphtho-o-phenetidide. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

3-Hydroxy-2-naphthamide and its role as an azo coupling component

An In-Depth Technical Guide to 3-Hydroxy-2-naphthamide as an Azo Coupling Component

Introduction: The Central Role of Naphthol AS Derivatives

In the vast landscape of synthetic colorants, azo dyes represent the largest and most versatile class, accounting for a significant portion of the global dye market.[1] Their synthesis is elegantly straightforward, yet yields a vast spectrum of colors with properties tailored for diverse applications, from textiles to high-performance pigments.[2][3] The core of this synthesis is the azo coupling reaction , an electrophilic aromatic substitution where a diazonium salt reacts with an activated aromatic compound—the coupling component.[4][5]

This guide focuses on a pivotal class of coupling components known as Naphthol AS derivatives, with a specific emphasis on the parent compound, This compound (also known as Naphthol AS). Its chemical structure, featuring a naphthalene ring activated by a hydroxyl group and modified by an amide linkage, makes it an exceptionally effective precursor for producing vibrant, durable, and water-insoluble azo pigments.[3][6] These are not just dyes applied to a surface; they are synthesized in-situ, forming within the substrate's fibers, a process that imparts remarkable fastness properties.[7][8] This document, intended for researchers and development professionals, provides a detailed exploration of the synthesis, reaction mechanisms, and practical application of this compound in azo dye formation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the coupling component is fundamental to controlling the dyeing process and predicting the characteristics of the final product.

| Property | Value | Source(s) |

| Chemical Name | 3-hydroxy-N-phenyl-2-naphthamide | [3][6] |

| Common Names | Naphthol AS, Azoic Coupling Component 2 | [6] |

| CAS Number | 92-77-3 | [3][6] |

| Molecular Formula | C₁₇H₁₃NO₂ | [6] |

| Molecular Weight | 263.30 g/mol | [6] |

| Appearance | White to light yellow or orange powder/crystal | [6] |

| Solubility | Insoluble in water; soluble in alkaline solutions and some organic solvents. | [7][9] |

Synthesis Pathway of the Coupling Component

The industrial production of this compound is a multi-step process that begins with foundational aromatic compounds. Understanding this pathway is crucial for appreciating the purity requirements and potential side-products that can influence the final dye's quality.

The synthesis originates from 2-naphthol, which is first carboxylated to form an essential intermediate, 3-hydroxy-2-naphthoic acid, via the Kolbe-Schmitt reaction.[10][11] This intermediate is then converted to its anilide, this compound (Naphthol AS), through a reaction with aniline, often catalyzed by phosphorus compounds like phosphorus trichloride.[12]

Caption: Synthesis of this compound from 2-Naphthol.

The Azo Coupling Reaction: A Mechanistic Deep Dive

The formation of the azo dye is a classic example of electrophilic aromatic substitution.[4] The reaction hinges on the generation of a highly reactive, yet unstable, diazonium salt, which then acts as the electrophile.

Part 1: Diazotization of the Aromatic Amine

The first stage is the conversion of a primary aromatic amine into an aryl diazonium salt (Ar-N₂⁺).[13] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in-situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[14]

Causality: This reaction must be performed at low temperatures (typically 0–5 °C) because diazonium salts are thermally unstable and can decompose, leading to side reactions and reduced yield.[13] The low temperature ensures the diazonium ion remains in solution long enough to be used in the subsequent coupling step.

Part 2: The Coupling Mechanism

The aryl diazonium ion is a weak electrophile.[5] Therefore, it requires a strongly activated aromatic ring to react. This compound provides this activated system.

-

Activation of the Coupling Component: In a mildly alkaline medium (pH 8-10), the phenolic hydroxyl group of this compound is deprotonated to form a naphthoxide anion.[5][7] This is a critical step; the negative charge on the oxygen atom dramatically increases the electron density of the naphthalene ring system through resonance, making it a much more potent nucleophile.[15]

-

Electrophilic Attack: The electrophilic diazonium ion attacks the electron-rich carbon atom at the C1 position (alpha-position) of the naphthoxide ring, adjacent to the hydroxyl group.[11][16] This position is favored because the resulting carbocation intermediate is effectively stabilized by resonance structures that preserve the aromaticity of the second ring.[16]

-

Rearomatization: The intermediate carbocation rapidly loses a proton (H⁺) to the solvent, restoring the aromaticity of the ring system and forming the stable azo compound, characterized by the -N=N- (azo) linkage.[5]

Caption: Mechanism of Azo Coupling with this compound.

Experimental Protocol: Synthesis of an Azoic Dye on a Cellulosic Substrate

This protocol describes the in-situ synthesis of an insoluble azo dye within a cotton fabric, a process central to the utility of Naphthol AS components. This self-validating system ensures the final product's properties are a direct result of the controlled chemical reactions.

Workflow Overview

The process is a two-stage immersion procedure, often termed "Naphtholation" followed by "Development."[7]

Caption: Two-stage workflow for azoic dyeing.

Step-by-Step Methodology

Reagents & Materials:

-

Primary Aromatic Amine (e.g., Aniline, p-nitroaniline)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

This compound (Naphthol AS)

-

Sodium Hydroxide (NaOH)

-

Cotton fabric swatch

-

Ice, beakers, stirring rods, filtration apparatus

Part A: Preparation of the Diazonium Salt Solution (The Diazo Component)

-

Dissolve the Amine: In a 100 mL beaker, dissolve 5 mmol of the chosen primary aromatic amine in a mixture of 5 mL of concentrated HCl and 10 mL of water. Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Prepare Nitrite Solution: In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold water.

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature below 5 °C throughout the addition. The formation of a clear solution indicates the creation of the diazonium salt. Keep this solution in the ice bath until use.[14]

Part B: Naphtholation of the Fabric (The Coupling Component)

-

Prepare Naphtholate Solution: In a 250 mL beaker, make a paste of 5.1 mmol of this compound with a small amount of water. Add 10 mL of 2.5 M NaOH solution and heat gently if necessary to achieve complete dissolution, forming the sodium naphtholate solution. Dilute with water to 100 mL.

-

Impregnation: Immerse the cotton fabric swatch in the alkaline naphtholate solution for 10-15 minutes, ensuring complete and even saturation.[7]

-

Removal of Excess: Remove the fabric, squeeze out the excess liquid uniformly, and allow it to air-dry slightly. The fabric is now impregnated with the activated coupling component.

Part C: Coupling and Dye Formation (Development)

-

Immersion: Submerge the naphthol-impregnated fabric into the cold diazonium salt solution prepared in Part A.[17]

-

Coupling Reaction: Agitate the fabric in the solution for 5-10 minutes. A rapid color change will be observed as the insoluble azo dye precipitates directly within the cotton fibers.[8]

-

Finalization: Remove the dyed fabric and rinse thoroughly with cold water to remove any unreacted chemicals and surface-level dye particles. For optimal fastness, a final wash in a hot soap solution is recommended.[17]

Conclusion: A Legacy of In-Grain Color

This compound and its derivatives are more than mere dye precursors; they are the foundation of the azoic dyeing class, a technology prized for its ability to generate brilliant colors with superior wash fastness.[18] The elegance of the process lies in building the final, insoluble colorant molecule directly inside the substrate.[7] This in-situ synthesis, governed by the principles of electrophilic aromatic substitution, requires careful control of reaction conditions, particularly temperature and pH, to ensure optimal activation of the Naphthol AS coupling component and stability of the diazonium salt. For scientists and researchers, a firm grasp of the underlying mechanisms and practical protocols is essential for innovating new pigments and optimizing textile applications, continuing the vibrant legacy of Naphthol AS chemistry.

References

- What is the synthesis process of 3-Hydroxy-2-naphthoic acid? - FAQ - Guidechem. (n.d.).

- Diazonium Salts: Importance in Synthetic Organic Chemistry - Unacademy. (n.d.).

- Azo Coupling - Organic Chemistry Portal. (n.d.).

- 3-Hydroxy-2-naphthoic acid - Wikipedia. (n.d.).

- Azo coupling - Wikipedia. (n.d.).

- Naphthol Dyes: Applications, Properties, and Importance in Textile Dyeing. (2025, August 22).

- Azo dye formation (video) | Diazonium salts - Khan Academy. (n.d.).

- Naphthols – The Foundation of Vibrant Textile Colors in Indian Manufacturing. (2025, August 7).

- Naphthol AS uses and Property - Guidechem. (n.d.).

- Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling - JoVE. (2023, April 30).

- Lecture #20: A Deeper Dive into Dye Chemistry – Part 6: Azoic Dyes (Naphthol Dyes). (2025, May 21).

- The Chemistry of Color: Understanding Naphthol AS in Dye Synthesis. (2025, December 14).

- SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA | Ukrainian Chemistry Journal. (2023, April 28).

- Practical Guide: Applying Naphthol AS-G in Dyeing & Pigment Synthesis. (n.d.).

- The Versatility and Application of Naphthols in Textile Dyeing - Vipul Organics. (2025, January 7).

- The Synthesis of Azo Dyes. (n.d.).

- Why does Azo coupling of β-naphthol takes place at alpha position and not at gamma position - Chemistry Stack Exchange. (2019, May 12).

- Preparation of 2-Naphthol Aniline Dye - BYJU'S. (n.d.).

- A Deep Dive into Azoic Coupling Components: The Significance of 3-Hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide - NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 30).

- 3-Hydroxy-2-naphthanilide - CymitQuimica. (n.d.).

- Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. (n.d.).

Sources

- 1. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naphthol Dyes: Applications, Properties, and Importance in Textile Dyeing [buydye.com]

- 3. nbinno.com [nbinno.com]

- 4. Azo coupling - Wikipedia [en.wikipedia.org]

- 5. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]

- 6. 3-Hydroxy-2-naphthanilide | CymitQuimica [cymitquimica.com]

- 7. denimstudent.com [denimstudent.com]

- 8. High-Quality Naphthols | Leading Manufacturer - Vipul Organics | [vipulorganics.com]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [guidechem.com]

- 11. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 12. ucj.org.ua [ucj.org.ua]

- 13. Notes on Diazonium Salts: Importance in Synthetic Organic Chemistry for IIT JEE aspirants [unacademy.com]

- 14. byjus.com [byjus.com]

- 15. Khan Academy [khanacademy.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. nbinno.com [nbinno.com]

- 18. Page loading... [guidechem.com]

Spectroscopic and Structural Elucidation of 3-Hydroxy-2-naphthamide: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-Hydroxy-2-naphthamide (CAS 3665-51-8), a key chemical intermediate. Given the limited availability of published experimental spectra for this specific molecule, this document integrates foundational spectroscopic principles with data from closely related analogs to present a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction to this compound

This compound (C₁₁H₉NO₂) is an organic compound featuring a naphthalene core substituted with a hydroxyl (-OH) and a primary amide (-CONH₂) group.[1] Its molecular structure suggests its potential as a versatile building block in the synthesis of more complex molecules, including dyes and pharmaceutical agents.[2] The precise characterization of its structure is paramount for its application in synthetic chemistry and materials science. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's atomic arrangement and bonding.

Molecular Structure and Properties:

-

Molecular Formula: C₁₁H₉NO₂[1]

-

Molecular Weight: 187.19 g/mol [1]

-

IUPAC Name: 3-hydroxynaphthalene-2-carboxamide[1]

Below is a diagram illustrating the general synthetic workflow for related N-substituted 3-hydroxynaphthalene-2-carboxamides, which typically involves the coupling of 3-hydroxy-2-naphthoic acid with an appropriate amine.

Caption: General synthesis workflow for 3-hydroxynaphthalene-2-carboxamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Predicted)

A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a broadband decoupling pulse sequence.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.0 - 10.0 | Singlet (broad) | 1H | OH |

| ~ 7.2 - 8.5 | Multiplets | 6H | Ar-H |

| ~ 7.0 - 7.5 | Singlet (broad) | 2H | NH₂ |

Causality Behind Predictions:

-

The hydroxyl proton is expected to be significantly deshielded and appear as a broad singlet due to hydrogen bonding and chemical exchange.

-

The six aromatic protons on the naphthalene ring will appear as a series of multiplets in the aromatic region. The exact chemical shifts and coupling patterns will depend on their position relative to the electron-donating hydroxyl group and the electron-withdrawing amide group.

-

The two amide protons are also subject to broadening and their chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 170 | Quaternary | C=O (Amide) |

| ~ 155 | Quaternary | C-OH |

| ~ 110 - 140 | Aromatic | Naphthalene Ring Carbons |

Causality Behind Predictions:

-

The carbonyl carbon of the amide group is expected to be the most deshielded carbon, appearing at the downfield end of the spectrum.

-

The carbon atom attached to the hydroxyl group will also be significantly deshielded.

-

The remaining carbon atoms of the naphthalene ring will resonate in the typical aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C=C bonds.

Experimental Protocol

A typical procedure for obtaining an IR spectrum is:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Primary Amide |

| 3300 - 3200 | O-H Stretch (H-bonded) | Hydroxyl |

| ~ 1660 | C=O Stretch | Amide I |

| ~ 1600 | N-H Bend | Amide II |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

Causality Behind Predictions:

-

The N-H stretching vibrations of the primary amide typically appear as two bands in the 3400-3200 cm⁻¹ region.

-

The O-H stretch will be a broad band due to intermolecular hydrogen bonding.

-

The strong absorption around 1660 cm⁻¹ is characteristic of the amide I band (primarily C=O stretching).

-

The amide II band, resulting from N-H bending and C-N stretching, is expected around 1600 cm⁻¹.

-

Multiple bands in the 1600-1450 cm⁻¹ region will correspond to the C=C stretching vibrations of the aromatic naphthalene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol

A standard mass spectrometry experiment would involve:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

Predicted Mass Spectrum

For this compound, the molecular ion peak [M]⁺ should be observed at m/z 187. Key fragmentation patterns can be predicted based on the structure.

| m/z Value | Proposed Fragment | Notes |

| 187 | [C₁₁H₉NO₂]⁺ | Molecular Ion |

| 170 | [M - NH₃]⁺ | Loss of ammonia |

| 143 | [M - CONH₂]⁺ | Loss of the amide group |

| 115 | [C₉H₇]⁺ | Naphthalene fragment |

Predicted Fragmentation Pathway:

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. By applying fundamental principles of NMR, IR, and MS, we have outlined the expected spectral features that are critical for the structural confirmation of this important chemical intermediate. While experimental data remains the gold standard for unequivocal characterization, this guide offers a solid, scientifically-grounded framework for researchers working with this compound or its derivatives. The provided protocols and interpretations serve as a valuable resource for experimental design and data analysis in the fields of chemical synthesis and drug development.

References

-

PubChem. 3-Hydroxy-2-naphthalenecarboxamide. National Center for Biotechnology Information. Available at: [Link].

-

PubChemLite. This compound (C11H9NO2). Available at: [Link].

-

SpectraBase. 3-Hydroxy-N-1-naphthyl-2-naphthamide. Wiley-VCH GmbH. Available at: [Link].

Sources

thermal stability and decomposition of 3-Hydroxy-2-naphthamide

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Hydroxy-2-naphthamide

Authored by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound (CAS 3665-51-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical properties with advanced analytical methodologies. We delve into the causality behind experimental design for thermal analysis, presenting detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific, published kinetic studies on this exact molecule are sparse, this guide establishes a robust framework for its evaluation. It outlines the expected thermal behavior, proposes a scientifically grounded decomposition pathway, and details the analytical techniques required to validate these hypotheses. All quantitative data is presented in structured tables, and complex workflows are clarified with visual diagrams to ensure both scientific rigor and practical applicability.

Introduction: Understanding this compound

This compound, with the molecular formula C₁₁H₉NO₂, is an organic compound featuring a naphthalene core substituted with both a hydroxyl (-OH) and a carboxamide (-CONH₂) group.[1][2] Its structure, particularly the presence of hydrogen-bonding moieties and an extended aromatic system, dictates its physical properties and potential applications. While its N-substituted derivatives, such as Naphthol AS, are widely used as coupling components in the synthesis of azo dyes and pigments, the parent compound this compound serves as a crucial chemical intermediate.[3][4][5] In the pharmaceutical context, its derivatives have been explored for various biological activities, making an understanding of the core molecule's stability paramount for formulation, processing, and storage.[6]

The thermal stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. It influences manufacturing process parameters (e.g., drying, milling, hot-melt extrusion), dictates appropriate storage conditions, and impacts the overall safety and efficacy of the final drug product. Thermal decomposition can lead to loss of potency, formation of toxic impurities, and changes in physical properties. This guide provides the foundational knowledge and experimental framework to thoroughly characterize the thermal behavior of this compound.

PART 1: Physicochemical and Thermal Properties

A baseline understanding of the compound's physical properties is essential before undertaking advanced thermal analysis. These properties influence sample preparation, instrument settings, and data interpretation.

| Property | Value | Source(s) |

| CAS Number | 3665-51-8 | [1][7] |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.19 g/mol | [1][7] |

| Appearance | Powder / Crystalline Solid | [4] |

| Melting Point | The closely related 3-hydroxy-2-naphthoic hydrazide has a melting point of 205-208 °C. N-substituted derivatives like Naphthol AS melt significantly higher, around 246-248 °C.[8] | |

| Solubility | Insoluble in water; sparingly soluble in ethanol.[8] Soluble in hot organic solvents. | |

| pKa | The pKa of the hydroxyl group is estimated to be around 9.70 (at 25°C) for the related Naphthol AS.[8] |

Expert Insight: The high melting point of related structures suggests strong intermolecular forces, likely hydrogen bonding from the amide and hydroxyl groups, as well as π-stacking from the naphthalene rings. This inherent stability suggests that decomposition will likely occur at temperatures significantly above room temperature, but thermal stress during manufacturing could still be a concern.

PART 2: Thermal Stability and Decomposition Analysis

The thermal stability of this compound is best investigated using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information about mass loss as a function of temperature and the energetics of thermal events.

Thermogravimetric Analysis (TGA): Mapping Mass Loss

TGA measures the change in mass of a sample as it is heated at a controlled rate.[9] It is the primary technique for determining the onset temperature of decomposition and quantifying mass loss events.

-

Expected TGA Profile: For this compound, a dynamic TGA experiment under an inert nitrogen atmosphere is expected to show a single, significant mass loss step corresponding to its decomposition. The absence of initial mass loss below 100°C would indicate the absence of free water or volatile solvents. The onset temperature of the major mass loss is a critical indicator of its thermal stability.

-

Causality in Experimental Design: Using an inert atmosphere (e.g., nitrogen) is crucial to study the inherent thermal decomposition without interference from oxidative processes.[9] The heating rate is a key variable; slower heating rates (e.g., 5-10 °C/min) generally provide better resolution of thermal events, while faster rates can shift the decomposition to higher temperatures.[10][11]

Differential Scanning Calorimetry (DSC): Uncovering Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It detects both endothermic events (like melting) and exothermic events (like decomposition or crystallization).[13]

-

Expected DSC Profile: A DSC thermogram for this compound should show a sharp endotherm corresponding to its melting point. Following the melt, a broad, complex exothermic peak (or series of peaks) would indicate decomposition. The onset of this exotherm provides another measure of thermal stability. Comparing the DSC and TGA data allows for the correlation of energetic events with specific mass losses.

-

Expert Insight: If the decomposition onset in TGA occurs before or simultaneously with the melting endotherm in DSC, it suggests the compound decomposes upon melting. This has significant implications for processes like hot-melt extrusion, where the material must be stable in its molten state.[11]

Hypothesized Decomposition Pathway

Based on the functional groups present, the thermal decomposition of this compound likely proceeds through the cleavage of the C-C bond between the naphthalene ring and the carboxamide group or the cleavage of the C-N bond within the amide. The initial products could include 3-hydroxynaphthalene and isocyanic acid, or 3-hydroxy-2-naphthoic acid and ammonia, which would then undergo further degradation at higher temperatures.

Below is a diagram illustrating a potential decomposition pathway.

Caption: Hypothesized thermal decomposition pathway for this compound.

PART 3: Experimental Protocols

These protocols provide a self-validating framework for the analysis of this compound.

Protocol 1: Dynamic TGA for Decomposition Onset

-

Instrument & Calibration: Use a calibrated Thermogravimetric Analyzer. Verify temperature and mass calibration using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean alumina or platinum TGA pan.

-

Experimental Conditions:

-

Purge Gas: High-purity Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp temperature from 30°C to 600°C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition using the tangent method. Report the residual mass at the end of the experiment.

Protocol 2: DSC for Melting and Decomposition Energetics

-